

An In-depth Technical Guide to the Siderophore Pseudomonine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, biosynthesis, and function of **Pseudomonine**, a siderophore produced by certain species of Pseudomonas. Given the limited quantitative data available for **Pseudomonine**, this document also includes comparative data for the structurally and biosynthetically related siderophore, Pyochelin, to provide a functional context.

Chemical Structure and Properties of Pseudomonine

Pseudomonine is a secondary metabolite classified as an isoxazolidone with siderophoric (iron-chelating) activity. It is produced by fluorescent Pseudomonas species, such as P. fluorescens WCS374, particularly under iron-limiting conditions. Its primary known biological role is to sequester ferric iron (Fe³⁺) from the environment for uptake by the bacterium.

Table 1: Chemical Identity of **Pseudomonine**



Property	Data	Reference(s)
Molecular Formula	C16H18N4O4	[1][2]
Molecular Weight	330.34 g/mol	[2]
IUPAC Name	2-hydroxy-N-[2-[2-(1H- imidazol-5-yl)ethyl]-5-methyl-3- oxo-1,2-oxazolidin-4- yl]benzamide	[2]
Canonical SMILES	CC1ON(CCc2cnc[nH]2)C(=O) C1NC(=O)c1ccccc1O	[1]
InChI Key	XYEWTJQWOJBDBL- UHFFFAOYSA-N	[1]
CAS Registry Number	172923-94-3	[1]

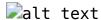


Figure 1: 2D Chemical Structure of Pseudomonine. Source: PubChem CID 177258.

Biosynthesis of Pseudomonine

The biosynthesis of **Pseudomonine** is intrinsically linked to that of salicylic acid (SA). The genetic basis for its production is located in the pmsCEAB gene cluster found in Pseudomonas fluorescens WCS374.[3] The pathway begins with chorismate, a key intermediate in the shikimate pathway.

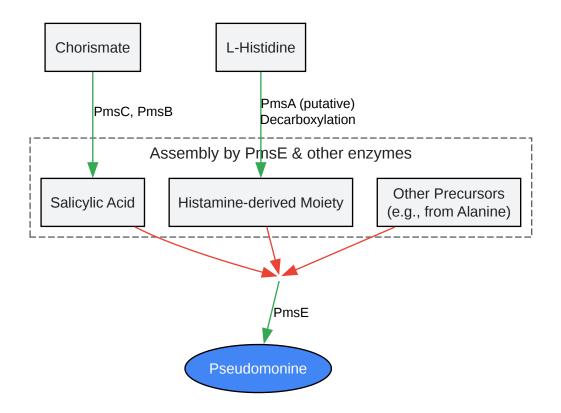
The key enzymes encoded by the pms cluster are:

- PmsC and PmsB: These enzymes show homology with chorismate-utilizing enzymes and are responsible for converting chorismate into salicylic acid.[3]
- PmsE: This protein shares similarities with enzymes involved in the biosynthesis of other siderophores, suggesting its role in the subsequent modification and assembly of the Pseudomonine molecule.[3]



 PmsA: A putative histidine decarboxylase, which likely provides the histamine-derived portion of the final structure.[3]

The proposed biosynthetic pathway involves the conversion of chorismate to salicylic acid, which is then coupled with a moiety derived from histidine and other precursors to form the final isoxazolidone structure.



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Proposed Biosynthetic Pathway of **Pseudomonine**.

Mechanism of Action: Siderophore-Mediated Iron Uptake

Like all siderophores, the primary function of **Pseudomonine** is to acquire iron for the bacterium from the surrounding environment, where it often exists in the highly insoluble ferric (Fe³⁺) form. The process is a critical virulence factor for many pathogenic bacteria.

The mechanism involves several key steps:

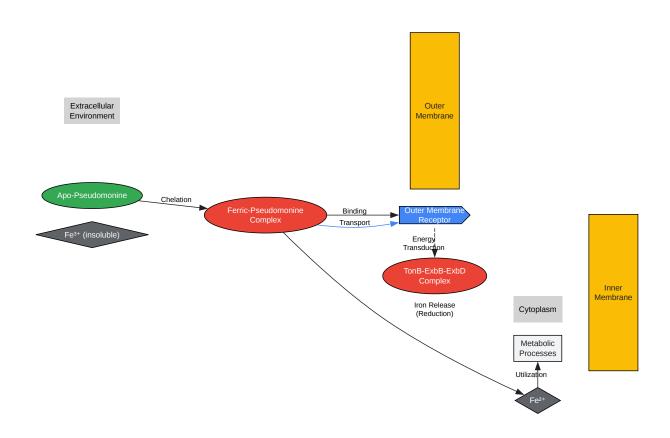
Foundational & Exploratory





- Secretion: Under iron-deficient conditions, Pseudomonas synthesizes and secretes
 Pseudomonine into the extracellular space.
- Chelation: **Pseudomonine**, with its high affinity for ferric iron, captures Fe³⁺ ions, forming a stable Ferric-**Pseudomonine** complex.
- Recognition and Transport: The Ferric-Pseudomonine complex is recognized by a specific outer membrane receptor on the bacterial surface.
- Uptake: The transport of the complex across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD protein complex, which transduces the proton motive force of the cytoplasmic membrane to power the uptake.
- Iron Release: Once inside the periplasm, iron is released from the siderophore, often through a reduction from Fe³⁺ to Fe²⁺. The free iron is then transported into the cytoplasm for use in various metabolic processes, while the apo-siderophore may be recycled.





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Siderophore-Mediated Iron Uptake Mechanism.

Quantitative Data



Specific quantitative data on the iron-binding affinity and antimicrobial activity of **Pseudomonine** are not readily available in the peer-reviewed literature. To provide a relevant biochemical context, data for the co-produced and structurally related Pseudomonas siderophore, Pyochelin, are presented below.

Table 2: Quantitative Activity Data for Pseudomonine

Parameter	Value
Ferric Iron (Fe³+) Stability Constant	Not reported in literature.
Minimum Inhibitory Concentration (MIC)	Not reported in literature.

Table 3: Comparative Quantitative Activity Data for Pyochelin

Parameter	Value	Target Organism(s)	Reference(s)
pFe (at pH 7.4)¹	16.0	-	[4]
Fe ³⁺ Stability Constant (2:1 complex) ²	2 x 10 ⁵ M ⁻¹	-	[1][5]
Cu ²⁺ Stability Constant (pCu at pH 7.4)	14.9	-	[4]
Zn ²⁺ Stability Constant (pZn at pH 7.4)	11.8	-	[4]
Minimum Inhibitory Concentration (MIC)	3.13 μg/mL	Enterococcus strains	[3]
Minimum Inhibitory Concentration (MIC)	6.26 μg/mL	Staphylococcus strains	[3]
Minimum Bactericidal Concentration (MBC)	6.26 μg/mL	Enterococcus strains	[3]



 1 pFe = -log[Fe $^{3+}$] at pH 7.4 with 10 μ M total ligand and 1 μ M total iron. A higher pFe value indicates stronger iron binding. 2 Determined in ethanol; the value may be higher in aqueous media.[5]

The antimicrobial activity of Pyochelin is attributed to its ability to generate reactive oxygen species (ROS), a mechanism distinct from simple iron competition.[6]

Experimental Protocols Protocol for Siderophore Isolation and Purification

This generalized protocol is based on standard methods for isolating siderophores like **Pseudomonine** from bacterial cultures.

- Culturing: Inoculate Pseudomonas fluorescens (e.g., strain WCS374) in an iron-deficient medium (e.g., succinate medium). Incubate for 48-72 hours at 28-30°C with shaking to promote aeration and growth.
- Harvesting: Centrifuge the culture at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.
- Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted siderophores.
- Extraction: Acidify the supernatant to pH ~2.0 with concentrated HCl. Perform a liquid-liquid extraction using a non-polar organic solvent like ethyl acetate. The siderophores will partition into the organic phase. Repeat the extraction 2-3 times.
- Concentration: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- Purification: Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., methanol). Purify the siderophores using column chromatography (e.g., silica gel) or High-Performance Liquid Chromatography (HPLC) with a suitable solvent gradient to separate
 Pseudomonine from other metabolites.

Protocol for Structural Characterization



- Mass Spectrometry (MS):
 - Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol/water).
 - Analyze using High-Resolution Mass Spectrometry (HRMS), such as FT-ICR or Orbitrap, coupled with an electrospray ionization (ESI) source.
 - Acquire the mass spectrum in both positive and negative ion modes.
 - The high-resolution data will provide an accurate mass measurement, from which the exact molecular formula (e.g., C₁₆H₁₈N₄O₄) can be determined.
 - Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help elucidate structural motifs.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a sufficient quantity (typically 1-5 mg) of the highly purified compound in a deuterated solvent (e.g., CD₃OD, DMSO-d₆).
 - Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
 - 1D ¹H NMR: Identifies the number and type of protons in the molecule.
 - 1D ¹³C NMR: Identifies the number and type of carbon atoms.
 - 2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings through bonds, helping to connect adjacent protons in spin systems.
 - 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning protons to their respective carbons.
 - 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.



• Integrate the data from all spectra to assemble the final chemical structure.

Protocol for Siderophore Activity (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophore activity. It works on the principle of competition for iron between the CAS-iron dye complex and the siderophore.

- · Preparation of CAS Assay Solution:
 - Solution 1 (Dye): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
 - Solution 2 (Iron): Dissolve 2.7 mg of FeCl₃-6H₂O in 10 mL of 10 mM HCl.
 - Solution 3 (Detergent): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
 - Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The resulting solution will be dark blue. Autoclave and store in the dark.
- Qualitative Plate Assay:
 - Prepare an appropriate iron-deficient agar medium. After autoclaving and cooling to ~50°C, add the CAS assay solution to the medium (typically 1 part CAS solution to 9 parts medium).
 - Pour the blue agar plates and allow them to solidify.
 - Spot-inoculate the test bacterium onto the plate.
 - Incubate at the appropriate temperature for 24-72 hours.
 - Result: A color change from blue to orange/yellow around a colony indicates the production of siderophores, as they strip the iron from the CAS dye.
- Quantitative Liquid Assay:



- Prepare a reaction mixture in a microtiter plate or cuvette containing the cell-free bacterial supernatant (containing **Pseudomonine**) and the CAS assay solution.
- Incubate for a defined period (e.g., 20 minutes).
- Measure the decrease in absorbance at 630 nm using a spectrophotometer.
- The amount of siderophore produced is inversely proportional to the absorbance and can be quantified relative to a reference (the uninoculated medium) and expressed in "% siderophore units".

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